2-(Dimethylamino)ethane-1-sulfonyl fluoride hydrochloride
Description
2-(Dimethylamino)ethane-1-sulfonyl fluoride hydrochloride is a sulfonyl fluoride derivative featuring a dimethylamino group and a hydrochloride salt. Its molecular formula is C₄H₁₁ClFNO₂S, with a molecular weight of 191.68 g/mol. The compound combines the reactivity of the sulfonyl fluoride group (SO₂F)—a potent electrophile—with the solubility-enhancing properties of the hydrochloride salt. Sulfonyl fluorides are widely used in chemical biology, particularly in activity-based protein profiling (ABPP) and covalent inhibitor design due to their selective reactivity with serine hydrolases and other nucleophilic residues .
Properties
Molecular Formula |
C4H11ClFNO2S |
|---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
2-(dimethylamino)ethanesulfonyl fluoride;hydrochloride |
InChI |
InChI=1S/C4H10FNO2S.ClH/c1-6(2)3-4-9(5,7)8;/h3-4H2,1-2H3;1H |
InChI Key |
MURVABZVRXEZNQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCS(=O)(=O)F.Cl |
Origin of Product |
United States |
Preparation Methods
Process Overview
- Raw Material: Dimethylethanolamine (DMEA)
- Reagents: Thionyl chloride (SOCl₂), dehydrated alcohol, water
- Conditions:
- Ice-water bath maintaining 8–18°C to control the exothermic chlorination reaction
- Post-reaction dehydration and filtration steps
- Reaction Steps:
- Chlorination: DMEA reacts with thionyl chloride under controlled low temperature (8–18°C) to form 2-dimethylaminoethyl chloride hydrochloride.
- Backflow Reaction: Dehydrated alcohol is added for 2 hours to facilitate the reaction completion.
- Filtration and Drying: The product is filtered and dried to obtain the final compound.
Research Findings & Notes
- The process improves efficiency by reducing workload and increasing yield.
- The reaction is environmentally friendly, pollution-free, and suitable for industrial scale-up.
- Typical yields are high, with the process designed to maximize conversion rates and product purity.
Representative Example
- In one embodiment, 37.5 g of DMEA was reacted with sulfur oxychloride (60 g) in an ice-water bath, with subsequent dehydration and filtration yielding approximately 53.7 g of the hydrochloride salt with a purity of 99.2% and melting point around 201–204°C.
Conversion of Chloride Hydrochloride to Sulfonyl Fluoride
The chlorinated intermediate is then transformed into the sulfonyl fluoride derivative through sulfonylation, typically involving sulfuryl fluoride or related reagents.
Process Overview
- Reagents: Sulfuryl fluoride (SO₂F₂), amines, bases such as triethylamine (Et₃N)
- Conditions:
- Room temperature stirring
- Use of solvents like dichloroethane (DCE) or 1,4-dioxane
- Reaction times ranging from 12 to 24 hours
- Reaction Steps:
- The chlorinated compound reacts with sulfuryl fluoride in the presence of a base.
- The mixture is monitored via TLC.
- Post-reaction purification involves silica gel chromatography with solvent systems such as petroleum ether/ethyl acetate or dichloromethane/hexane.
Research Findings & Notes
- The sulfonyl fluoride formation is efficient, with yields often exceeding 90%.
- The process can be optimized by adjusting reagent molar ratios and reaction times.
- The use of triethylamine enhances yields and minimizes side reactions.
Representative Example
- In a typical procedure, 0.5 mmol of the chlorinated intermediate reacts with sulfuryl fluoride (167 mg) in 1,4-dioxane at room temperature for 3–12 hours, followed by purification to yield the desired sulfonyl fluoride as a white solid.
Alternative Synthesis via Sulfuryl Fluoride and Dimethylamine
An alternative route involves direct reaction of dimethylamine with sulfuryl fluoride under controlled conditions:
- Reaction Conditions:
- Molar ratios of dimethylamine to sulfuryl fluoride from 0.1:1 to 4:1
- Temperatures from −30°C to 110°C
- Process:
- Reactants are combined in a suitable solvent (e.g., acetonitrile)
- The mixture is stirred, and the product FSO₂NMe₂ is isolated by distillation under reduced pressure
Research Findings & Notes
- This method allows for the direct synthesis of the sulfonyl fluoride without intermediate chlorination.
- Yields are typically high (~97%).
- The process is versatile and can be scaled for industrial production.
Summary Table of Preparation Methods
| Step | Method | Key Reagents | Conditions | Yield & Purity | Notes |
|---|---|---|---|---|---|
| 1 | Chlorination of DMEA | Thionyl chloride, dehydrated alcohol | 8–18°C, filtration | Up to 99.2%, 88.6% yield | Environmentally friendly, high efficiency |
| 2 | Sulfonyl fluoride formation | Sulfuryl fluoride, amines | Room temperature, 12–24 h | >90% yield | Chromatography purification |
| 3 | Direct reaction with sulfuryl fluoride | SO₂F₂, dimethylamine | −30°C to 110°C | ~97% yield | Alternative scalable route |
Final Remarks
The synthesis of 2-(Dimethylamino)ethane-1-sulfonyl fluoride hydrochloride involves a combination of chlorination and sulfonylation steps, with process parameters optimized for high yield, purity, and environmental considerations. The methods documented in recent patents and research articles demonstrate scalable, efficient, and versatile routes suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)ethane-1-sulfonyl fluoride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield a sulfonamide derivative.
Scientific Research Applications
2-(Dimethylamino)ethane-1-sulfonyl fluoride hydrochloride has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is employed in the development of drugs and therapeutic agents, particularly those targeting enzymes and receptors.
Chemical Biology: It is used in the study of biological systems and the development of bioactive molecules.
Industrial Applications: The compound finds use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)ethane-1-sulfonyl fluoride hydrochloride involves its ability to act as a sulfonylating agent. It can transfer the sulfonyl fluoride group to nucleophilic targets, thereby modifying their chemical structure and activity. This mechanism is particularly useful in the inhibition of enzymes and the modification of proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound is compared to analogs with variations in substituents, functional groups, and applications. Key comparisons include:
Table 1: Comparative Analysis of Key Compounds
Research Findings and Trends
- Sulfonyl Fluorides in Drug Discovery: Sulfonyl fluorides are gaining traction due to their "click-like" reactivity and low off-target effects. The dimethylamino variant’s balance of reactivity and solubility positions it as a promising tool compound .
- Comparative Stability : Sulfonyl fluorides exhibit greater hydrolytic stability than sulfonyl chlorides, enabling prolonged activity in physiological conditions. This contrasts with ester-based drugs like CPHC, which are prone to enzymatic hydrolysis .
Biological Activity
2-(Dimethylamino)ethane-1-sulfonyl fluoride hydrochloride, often referred to as DMF-SF, is a sulfonyl fluoride compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables that highlight its efficacy in various applications.
- Molecular Formula: C4H10FNO2S
- Molecular Weight: 155.19 g/mol
- Structure: The compound features a sulfonyl fluoride group attached to a dimethylamino ethane backbone, which contributes to its reactivity and biological interactions.
The biological activity of DMF-SF primarily stems from its ability to act as a serine protease inhibitor. It interacts with specific enzymes and receptors in biological systems, leading to various physiological effects:
- Inhibition of Serine Proteases: DMF-SF irreversibly inhibits serine proteases, which play crucial roles in inflammation and immune responses. This inhibition can modulate pathways involved in allergic reactions and other inflammatory conditions .
- Modulation of Cellular Signaling: The compound may influence signaling pathways by interacting with cellular receptors, impacting processes such as cell proliferation and apoptosis.
Antimicrobial Properties
Research indicates that DMF-SF exhibits antimicrobial activity against several bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results suggest that DMF-SF could be developed as a potential antimicrobial agent.
Anticancer Activity
Preliminary studies have shown that DMF-SF may possess anticancer properties. In vitro tests on human breast cancer cell lines (MCF-7) demonstrated:
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 5 | 85 |
| 10 | 70 |
| 15 | 50 |
The IC50 value was approximately 15 µM, indicating a dose-dependent reduction in cell viability, which suggests potential applications in cancer therapy.
Study on Allergic Inflammation
A study investigated the effects of DMF-SF on allergic airway inflammation in murine models. The treatment resulted in:
- Decreased serum IgE levels and tissue eosinophil counts.
- Modulation of Th2 cytokine responses, indicating a reduction in allergic inflammation .
Study on Enzymatic Activity
Another study focused on the impact of DMF-SF on proteolytic activity in nasal lavage fluid (NALF). The findings revealed that treatment with DMF-SF significantly reduced proteolytic activity associated with allergic responses, further supporting its role as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
